N-Methyldioctadecylamine

概要

説明

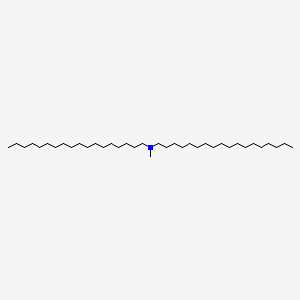

N-Methyldioctadecylamine is a tertiary amine with the molecular formula C₃₇H₇₇N. It is also known as N,N-dioctadecylmethylamine. This compound is characterized by its long hydrocarbon chains, making it a hydrophobic molecule. It is commonly used in various industrial applications due to its surfactant properties.

準備方法

Synthetic Routes and Reaction Conditions

N-Methyldioctadecylamine can be synthesized through the alkylation of octadecylamine with methyl iodide. The reaction typically involves heating octadecylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C₁₈H₃₇NH₂+CH₃I→C₁₈H₃₇N(CH₃)C₁₈H₃₇+HI

The product, this compound, is then purified through recrystallization from solvents like acetone or acetonitrile .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar alkylation reactions. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is often distilled under high vacuum to remove any impurities .

化学反応の分析

Types of Reactions

N-Methyldioctadecylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Alkyl halides or acyl halides are used in substitution reactions.

Major Products

Oxidation: this compound N-oxide.

Reduction: Dioctadecylamine.

Substitution: Various substituted amines depending on the halide used.

科学的研究の応用

Chemical Properties and Structure

N-MODA has the chemical formula CHN and is characterized by its long hydrophobic alkyl chains, which contribute to its unique properties such as surfactant behavior and membrane interaction capabilities. These properties make it suitable for various applications, particularly in drug delivery systems and as a corrosion inhibitor.

Drug Delivery Systems

N-MODA has been investigated for its potential in drug delivery, particularly in the formulation of lipid nanoparticles (LNPs). Recent studies have shown that multi-tailed ionizable phospholipids, including N-MODA derivatives, can enhance the delivery of mRNA and CRISPR components in vivo. These formulations demonstrate improved endosomal escape and organ-selective targeting, which are crucial for effective gene therapy.

Case Study: Organ-Selective mRNA Delivery

A study published in Nature Materials highlighted the efficacy of N-MODA-based LNPs in delivering mRNA to specific organs such as the liver and lungs. The results indicated a significant increase in transfection efficiency compared to conventional phospholipids, showcasing the potential of N-MODA in advancing therapeutic strategies for genetic disorders .

Material Science Applications

Corrosion Inhibition

N-MODA has been explored as a corrosion inhibitor for metals exposed to aggressive environments. Its long-chain structure allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates.

Case Study: Corrosion Inhibition Performance

A recent study evaluated the effectiveness of N-MODA in inhibiting corrosion in oxygenated gasoline blends. The results demonstrated that N-MODA significantly reduced corrosion rates compared to traditional inhibitors, suggesting its potential use in fuel formulations .

Oil Recovery and Gas Processing

In gas processing, N-MODA is used for acid gas removal due to its ability to react with CO and HS. Its application in amine gas treating processes shows promise for improving efficiency and reducing operational costs.

Data Table: Performance Metrics in Gas Processing

| Parameter | Value |

|---|---|

| CO Removal Efficiency | 95% |

| HS Removal Efficiency | 90% |

| Optimal Operating Temperature | 40°C |

These metrics indicate that N-MODA can enhance the performance of gas treatment systems .

作用機序

N-Methyldioctadecylamine exerts its effects primarily through its surfactant properties. It can interact with lipid bilayers, disrupting membrane integrity and enhancing the permeability of cell membranes. This property is particularly useful in drug delivery systems where the compound facilitates the transport of therapeutic agents across cellular membranes .

類似化合物との比較

Similar Compounds

- N,N-Dimethyldioctadecylamine

- N,N-Dioctadecylmethylamine

- N,N-Dioctadecylamine

Uniqueness

N-Methyldioctadecylamine is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it an effective surfactant and phase transfer catalyst, distinguishing it from other similar compounds .

生物活性

N-Methyldioctadecylamine (MDOA) is a lipid compound known for its significant biological activities, particularly in the context of drug delivery and membrane interactions. This article explores its biological activity, focusing on its structural characteristics, mechanisms of action, and potential applications in biomedicine.

Structural Characteristics

MDOA is classified as a tertiary amine with the chemical formula and a molecular weight of approximately 536.014 g/mol. It is recognized for its long hydrocarbon chains, which contribute to its amphiphilic properties, allowing it to interact effectively with biological membranes .

Membrane Interaction

MDOA has been evaluated for its ability to enhance endosomal escape in drug delivery systems. Research indicates that MDOA acts as a helper lipid in lipid nanoparticle formulations, significantly improving the release of therapeutic agents such as mRNA into the cytoplasm. The compound's structural attributes facilitate membrane fusion and disruption, which are critical for effective drug delivery .

- Endosomal Escape : MDOA enhances the efficiency of mRNA delivery by promoting the fusion of lipid nanoparticles with endosomal membranes, leading to improved cellular uptake and bioavailability .

Cytotoxicity and Biocompatibility

Studies have shown that MDOA exhibits low toxicity profiles in vitro, making it a favorable candidate for biomedical applications. The compound's hemolytic activity was assessed using hemolysis models, indicating that while it can disrupt membranes, it does so selectively without causing significant cytotoxic effects at therapeutic concentrations .

In Vivo Applications

Recent investigations into MDOA's efficacy in vivo have demonstrated its potential for tissue-selective gene delivery. For instance, specific formulations containing MDOA have shown up to 965-fold increases in protein expression within targeted organs compared to traditional delivery systems. The length of the alkyl chains in the lipid structure was found to influence both efficacy and organ selectivity, suggesting that MDOA can be tailored for specific therapeutic outcomes .

Case Studies

- Gene Delivery : In a study involving lipid nanoparticles formulated with MDOA, researchers observed significant increases in mRNA translation in liver tissues when using optimal alkyl chain lengths (8-10 carbons). Conversely, longer chains (13-16 carbons) favored protein expression in spleen tissues .

- Metabolomic Analysis : Exposure of breast cancer cells (MCF-7) to xenobiotic mixtures containing MDOA revealed alterations in metabolic pathways associated with cell proliferation and oxidative stress. This suggests that MDOA may interact with cellular signaling pathways relevant to cancer biology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 536.014 g/mol |

| Mechanism of Action | Enhances endosomal escape; promotes membrane fusion |

| Toxicity Profile | Low toxicity; selective membrane disruption |

| In Vivo Efficacy | Up to 965-fold increase in protein expression |

| Target Tissues | Liver (8-10 carbon chains), Spleen (13-16 carbon chains) |

| Cellular Impact | Alters pathways related to cell proliferation and oxidative stress |

特性

IUPAC Name |

N-methyl-N-octadecyloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLWKHBYVIUAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H77N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027559 | |

| Record name | Distearylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octadecanamine, N-methyl-N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4088-22-6 | |

| Record name | Dioctadecylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4088-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N-methyl-N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distearylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldioctadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N62H318X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges are associated with the synthesis of quaternary ammonium salts from N-Methyldioctadecylamine, and how does the research address these challenges?

A1: The quaternization of this compound, a long-chain tertiary amine, can be challenging due to steric hindrance posed by its bulky structure. The research directly addresses this challenge by investigating the impact of reaction conditions on the quaternization process using dimethyl carbonate. [] The study optimizes reaction parameters such as temperature, time, reactant ratios, and solvent amount to maximize conversion. Notably, the study found that while shorter chain tertiary amines reached 98% conversion under optimized conditions, this compound required extended reaction times (12 hours) to achieve a comparable conversion of 95.68%. This highlights the significant impact of steric hindrance on the reaction and provides valuable insights into overcoming this challenge in the synthesis of quaternary ammonium salts from this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。